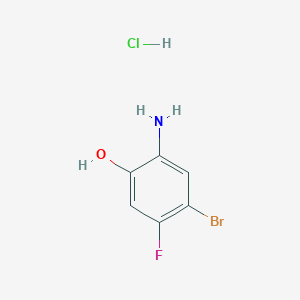

5-Bromo-4-fluoro-2-hydroxyaniline hydrochloride

Description

5-Bromo-4-fluoro-2-hydroxyaniline hydrochloride is a halogenated aromatic amine derivative with the molecular formula C₆H₅BrClFNO. It features a hydroxyl (-OH) group at the 2-position, bromine at the 5-position, and fluorine at the 4-position on the benzene ring, making it a structurally complex compound. This compound is primarily utilized in pharmaceutical intermediates and organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) requiring halogen substituents for enhanced bioactivity or stability . Its hydrochloride salt form improves solubility and stability for industrial applications.

Key physical properties (inferred from analogous compounds in evidence) include:

- Molecular weight: ~246.47 g/mol (calculated).

- Appearance: Likely a white to off-white crystalline powder (common for hydrochloride salts of aromatic amines).

- Solubility: Expected moderate solubility in polar solvents like water or methanol due to the ionic hydrochloride moiety.

Properties

IUPAC Name |

2-amino-4-bromo-5-fluorophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO.ClH/c7-3-1-5(9)6(10)2-4(3)8;/h1-2,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNQELBTUKLEBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678868 | |

| Record name | 2-Amino-4-bromo-5-fluorophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037298-12-6 | |

| Record name | 2-Amino-4-bromo-5-fluorophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-2-hydroxyaniline hydrochloride typically involves the halogenation of aniline derivatives. One common method is the bromination and fluorination of 2-hydroxyaniline. The reaction conditions often include the use of bromine and fluorine sources, such as bromine water and fluorine gas, under controlled temperature and pH conditions to ensure selective substitution at the desired positions on the aromatic ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process includes the careful control of reaction parameters to achieve high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Bromo-4-fluoro-2-hydroxyaniline hydrochloride can undergo nucleophilic substitution reactions, where the halogen atoms (bromine and fluorine) are replaced by other nucleophiles.

Oxidation Reactions: The hydroxyl group on the aromatic ring can be oxidized to form quinone derivatives.

Reduction Reactions: The nitro group, if present, can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation using palladium on carbon.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted aniline derivatives can be formed.

Oxidation Products: Quinone derivatives.

Reduction Products: Amino derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C₆H₆BrClFNO and a molecular weight of approximately 242.47 g/mol. It features a bromine atom at the 5-position, a fluorine atom at the 4-position, and a hydroxyl group at the 2-position of the aniline structure. Its solid form as a hydrochloride salt enhances solubility in water, making it suitable for diverse applications.

Medicinal Chemistry

Anticancer and Antimicrobial Properties

Research indicates that 5-bromo-4-fluoro-2-hydroxyaniline hydrochloride exhibits potential anticancer and antimicrobial properties. Studies have shown its effectiveness in inhibiting specific enzymes associated with cancer progression, suggesting its utility as a lead compound in drug development.

Case Study: Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound can modulate biological pathways linked to cancer cell proliferation. For instance, compounds derived from this compound have been tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.

Synthesis of Pharmaceuticals

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can lead to the development of new drug candidates with enhanced therapeutic profiles.

Example: Synthesis Pathways

Several synthetic routes utilize this compound as a starting material for creating more complex molecules. The presence of the amine and hydroxyl groups facilitates nucleophilic substitutions and coupling reactions essential for pharmaceutical synthesis .

Material Science Applications

Polymer Synthesis

The compound's unique structure makes it a candidate for developing new materials, particularly polymers. Its reactive functional groups can be incorporated into polymer chains to create materials with specific properties tailored for applications in electronics or coatings.

Functional Materials Development

Research has explored its use in synthesizing functional materials that exhibit desirable characteristics such as conductivity or thermal stability. The incorporation of halogenated anilines into polymer matrices can enhance material performance in various applications.

Biological Interactions

Studies on the interactions of this compound with biological systems have revealed potential pathways for drug development. It has been shown to interact with specific receptors and enzymes, indicating its role in modulating biological pathways relevant to therapeutic applications.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-hydroxyaniline hydrochloride involves its interaction with molecular targets in biological systems. The halogen and hydroxyl groups can influence the compound’s binding affinity to enzymes or receptors. The exact pathways and molecular targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Data is synthesized from available evidence (CAS registry entries, synthesis protocols, and physicochemical inferences):

Critical Analysis:

Halogen positioning (e.g., 4-F vs. 2-F) alters electronic effects on the aromatic ring, influencing reactivity in coupling reactions (e.g., Suzuki-Miyaura).

Stability Considerations :

- Hydroxyl-containing derivatives (e.g., 5-bromo-4-fluoro-2-hydroxyaniline) are more susceptible to oxidation than methylated analogs, necessitating antioxidant additives in formulations .

- Hydrochloride salts generally exhibit superior solution stability compared to free bases, as seen in amitriptyline hydrochloride (, Table 6: 98–102% accuracy in HPLC assays) .

Synthetic Complexity :

- Introducing multiple halogens (Br, F) and a hydroxyl group requires sequential protection/deprotection steps, increasing synthesis costs versus simpler dihalogenated anilines .

Research Findings and Limitations

Analytical Challenges :

- RP-HPLC methods (e.g., as validated for amitriptyline hydrochloride in , Table 8) could be adapted for quantifying the target compound, but method development must account for its polar hydroxyl group .

- Stability studies on similar hydrochlorides (e.g., gabapentin in ) suggest that pH-controlled environments (pH 3–5) are critical to prevent degradation .

Market and Industrial Relevance :

- The global market for halogenated anilines is driven by demand in oncology and CNS drug development. However, this compound remains a niche product due to its complex synthesis .

Gaps in Data: No direct stability or pharmacokinetic data for the target compound was found in the evidence. Inferences are drawn from structurally related hydrochlorides (e.g., dosulepin hydrochloride in , Table 3: 99.2–100.8% repeatability) .

Biological Activity

5-Bromo-4-fluoro-2-hydroxyaniline hydrochloride is a compound of significant interest in biological research due to its unique chemical structure and potential pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₆BrClFNO, with a molecular weight of approximately 242.47 g/mol. Its structure features a bromine atom at the 5-position, a fluorine atom at the 4-position, and a hydroxyl group at the 2-position of the aniline ring, contributing to its reactivity and biological properties.

The biological activity of this compound is influenced by its interaction with various molecular targets within biological systems. The presence of halogen (bromine and fluorine) and hydroxyl groups enhances its binding affinity to enzymes or receptors, potentially modulating several biological pathways. This compound may serve as a model for studying the metabolism and toxicity of halogenated aromatic amines, which are known for their diverse biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . Its structural features allow it to inhibit the growth of certain bacterial strains, making it a candidate for further investigation in antibiotic development.

Enzyme Inhibition

This compound has also been studied for its potential to inhibit specific enzymes involved in various biochemical pathways. Preliminary studies suggest that it may affect enzymes related to inflammatory processes, thereby indicating possible anti-inflammatory properties.

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. It has shown promise in inhibiting cancer cell proliferation in vitro, particularly against specific cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against human cancer cell lines such as HepG2 (hepatocellular carcinoma) and MDA-MB-231 (breast cancer) .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Fluoroaniline | Fluorine substituent on aniline | Lacks bromine and hydroxyl groups |

| 5-Bromo-2-hydroxyaniline | Bromine and hydroxyl groups | Does not contain fluorine |

| 3-Bromo-4-fluoroaniline | Bromine and fluorine on different positions | Different reactivity due to substitution pattern |

| 5-Chloro-4-fluoro-2-hydroxyaniline | Chlorine instead of bromine | Potentially different biological activities |

This table illustrates how variations in substituents can significantly influence the biological activity and chemical reactivity of these compounds.

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives based on this compound:

- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of halogen atoms was crucial for enhancing antimicrobial efficacy.

- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines revealed that certain derivatives showed IC50 values indicating significant cytotoxicity, suggesting their potential as anticancer agents .

- Enzyme Interaction Studies : Investigations into enzyme inhibition highlighted that this compound could modulate the activity of key enzymes involved in inflammation, indicating its potential therapeutic applications in treating inflammatory diseases.

Q & A

Q. How do steric and electronic factors affect its role as a ligand in coordination chemistry?

- Methodological Answer : Titrate the compound with metal salts (e.g., CuCl₂) in methanol and monitor complexation via UV-Vis (d-d transitions) and ESR. Compare binding constants (logK) with DFT-predicted geometries. The hydroxyl group acts as a chelating site, while halogens modulate electron density .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.